Product packaging for Boc-Allo-O-Ethyl-L-Thr(Cat. No.:)

Boc-Allo-O-Ethyl-L-Thr

Cat. No.: B11752934
M. Wt: 247.29 g/mol
InChI Key: IWSAURYTXKUSGI-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Allo-O-Ethyl-L-Thr is a useful research compound. Its molecular formula is C11H21NO5 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO5 B11752934 Boc-Allo-O-Ethyl-L-Thr

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

(2S,3S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C11H21NO5/c1-6-16-7(2)8(9(13)14)12-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1

InChI Key

IWSAURYTXKUSGI-YUMQZZPRSA-N

Isomeric SMILES

CCO[C@@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(C)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Contextualization Within Protected Amino Acid Chemistry

Amino acids, the fundamental units of proteins, possess both an amino group and a carboxylic acid group. This bifunctionality allows them to link together to form peptides and proteins, but it also presents a challenge in synthetic chemistry. To control which functional group reacts, chemists employ "protecting groups" – temporary modifications that block one group's reactivity while another part of the molecule is altered. organic-chemistry.org The field of protected amino acid chemistry is dedicated to the development and application of these molecular shields, enabling the precise and sequential construction of complex peptides and other organic molecules. researchgate.netslideshare.net

Boc-Allo-O-Ethyl-L-Thr is a prime example of a protected amino acid. The "Boc" and "O-Ethyl" components are protecting groups attached to the parent amino acid, L-allothreonine. The tert-butyloxycarbonyl (Boc) group masks the amino group, while the ethyl group protects the hydroxyl group on the side chain. organic-chemistry.orgwikipedia.org This dual protection allows for selective reactions at the carboxylic acid group, a crucial step in many synthetic pathways.

ComponentFunction
L-allothreonine The core amino acid structure with specific stereochemistry.
Boc Group Protects the amino group. organic-chemistry.org
O-Ethyl Group Protects the hydroxyl group on the side chain.

Significance of the Allo Threonine Stereoisomer in Complex Molecule Synthesis

Threonine is one of the few amino acids that has two chiral centers, meaning it can exist in four different stereoisomeric forms. wikipedia.org The naturally occurring form is L-threonine. L-allothreonine is a diastereomer of L-threonine, differing in the spatial arrangement of the atoms at one of the two chiral centers. wikipedia.org

This specific stereochemical configuration of allo-threonine is not commonly found in nature but is a key structural component in a number of biologically active natural products, including certain antibiotics and marine peptides. nih.govnih.gov The ability to incorporate the allo-threonine motif is therefore essential for the total synthesis of these complex molecules. The unique three-dimensional shape imparted by the allo-threonine unit can be critical for the molecule's biological activity, influencing how it binds to its target.

The synthesis of molecules containing the allo-threonine stereoisomer often requires carefully designed synthetic routes. researchgate.net Researchers have developed various methods to produce allo-threonine and its derivatives, sometimes starting from the more readily available L-threonine and inducing a change in stereochemistry at one of the chiral centers. researchgate.netgoogle.com The availability of protected forms of allo-threonine, such as Boc-Allo-O-Ethyl-L-Thr, simplifies the process of incorporating this specific stereoisomer into larger, more complex molecules. researchgate.net

Fundamental Role of Boc and O Ethyl Protecting Groups in Synthetic Strategy

Chemoenzymatic Synthesis of allo-Threonine Derivatives

Chemoenzymatic approaches offer a powerful and sustainable alternative to purely chemical methods for the synthesis of allo-threonine and its derivatives. These methods leverage the high stereoselectivity of enzymes to control the configuration at the α- and β-carbons.

Enzyme-Catalyzed Racemization of L-Threonine to D-Allo-Threonine Mixtures

A key chemoenzymatic strategy involves the use of amino acid racemases to convert readily available L-threonine into a mixture containing D-allo-threonine. This process relies on the ability of certain enzymes to catalyze the epimerization at the α-carbon of threonine.

One notable example is the use of a purified amino acid racemase from Pseudomonas putida. This enzyme efficiently catalyzes the isomerization of L-threonine to a mixture of L-threonine and D-allo-threonine in an aqueous solution. The reaction is typically performed under mild conditions, with the pH optimized between 7.0 and 8.0 and the temperature controlled at 30°C. To enhance the yield of D-allo-threonine, a subsequent enzymatic step is often employed. L-threonine deaminase can be used to selectively deaminate the remaining L-threonine, converting it to α-ketobutyrate and ammonium (B1175870) ions, which are easily removed from the reaction mixture. google.com This enzymatic cascade can achieve high conversion efficiency, leaving D-allo-threonine as the predominant product.

Another approach utilizes an amino acid racemase from Pseudomonas putida NBRC12996, which can be produced in a recombinant E. coli strain. researchgate.net This enzyme facilitates the isomerization of L-threonine to D-allo-threonine and can be combined with simultaneous crystallization of the desired product. researchgate.net This integrated process allows for the production of highly pure D-allo-threonine in good yields. researchgate.net

Stereoselective Biocatalytic Routes to Allo-Threonine and its Derivatives

Threonine aldolases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that play a central role in stereoselective biocatalytic routes to allo-threonine and its derivatives. These enzymes catalyze the reversible aldol (B89426) condensation of glycine (B1666218) with an aldehyde, such as acetaldehyde, to form β-hydroxy-α-amino acids. nih.govrsc.orgresearchgate.net The stereochemical outcome of this reaction is dependent on the specific TA used.

L-threonine aldolases (LTAs) and D-threonine aldolases (DTAs) exhibit complementary stereoselectivity, allowing for the synthesis of different stereoisomers. acs.org For instance, LTAs can produce L-allo-threonine, while DTAs can yield D-allo-threonine. acs.org The stereoselectivity at the β-carbon, which distinguishes between threonine and allo-threonine, can be influenced by the enzyme source and reaction conditions. nih.gov Some TAs show a preference for the formation of the syn isomer (threonine), while others favor the anti isomer (allo-threonine). nih.gov

Researchers have explored various microbial sources for TAs with desirable properties. For example, a D-threonine aldolase (B8822740) from Delftia sp. has shown promise as a biocatalyst for the highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. rsc.orgresearchgate.net Furthermore, the synergistic merger of photoredox catalysis and pyridoxal (B1214274) radical biocatalysis has emerged as a novel approach for the synthesis of noncanonical amino acids, including allo-threonine derivatives, with high stereocontrol. nsf.govnih.gov This method utilizes engineered PLP enzymes to control the stereochemistry of the final product. nsf.govnih.gov

Multistep Chemical Synthesis of Protected allo-Threonine Esters

The chemical synthesis of this compound requires a multistep approach involving the protection of functional groups, esterification, and the strategic use of orthogonal protecting groups to achieve the desired molecule with high purity and stereochemical integrity.

Chemical Derivatization of allo-Threonine: Introduction of Boc and Ethyl Moieties

The synthesis of this compound begins with the protection of the amino and hydroxyl groups of allo-threonine. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the α-amino group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The introduction of the Boc group is typically achieved by reacting allo-threonine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

The ethyl group is introduced at the hydroxyl function of the side chain. This etherification can be accomplished through various methods, though specific literature detailing the direct O-ethylation of Boc-allo-threonine is less common. General methods for ether synthesis, such as the Williamson ether synthesis, could potentially be adapted for this transformation.

Esterification Methodologies for O-Ethyl Threonine

Esterification of the carboxylic acid functionality is a key step in the synthesis of the target compound. Various methods can be employed for the esterification of O-ethyl threonine or its protected precursors.

A common method involves reacting the N-protected amino acid with an alcohol, such as ethanol (B145695), in the presence of a catalyst. For instance, thionyl chloride (SOCl₂) can be used to facilitate the esterification of D-allothreonine with various alcohols, including ethanol, to yield the corresponding esters in high yields. Another approach involves the use of coupling reagents commonly employed in peptide synthesis. However, direct esterification of complex molecules can sometimes be challenging due to steric hindrance. rsc.org

A rapid, one-step derivatization procedure to form N(O,S)-ethoxycarbonyl ethyl ester derivatives of amino acids, including threonine, has been described for analytical purposes and involves reaction at room temperature. nih.gov While developed for isotopic analysis, the underlying chemistry could be relevant for preparative synthesis.

Orthogonal Protecting Group Strategies in the Synthesis of this compound Precursors

The synthesis of complex molecules like this compound often necessitates the use of an orthogonal protecting group strategy. organic-chemistry.org This approach allows for the selective removal of one protecting group in the presence of others, enabling sequential modifications at different functional sites of the molecule. organic-chemistry.org

In the context of synthesizing precursors to this compound, a common orthogonal combination is the use of the Fmoc (9-fluorenylmethyloxycarbonyl) group for the α-amino protection and a tert-butyl (tBu) group for the side-chain hydroxyl group. iris-biotech.de The Fmoc group is base-labile and can be removed with piperidine, while the tBu group is acid-labile and is typically cleaved with trifluoroacetic acid (TFA). iris-biotech.de This orthogonality is crucial in solid-phase peptide synthesis (SPPS), where sequential deprotection and coupling steps are required. iris-biotech.de

Comparative Analysis of Synthetic Routes to allo-Threonine Stereoisomers

The synthesis of allo-threonine and its stereoisomers is a critical step in accessing a variety of non-proteinogenic amino acids required for peptide synthesis and the development of novel bioactive molecules. The stereochemical complexity of allo-threonine, which possesses two chiral centers ((2S,3S) for L-allo-threonine and (2R,3R) for D-allo-threonine), necessitates highly stereoselective synthetic strategies. wikipedia.org These methods can be broadly categorized into chemical and chemo-enzymatic routes, each with distinct advantages and limitations regarding yield, stereochemical purity, and environmental impact.

A common precursor for obtaining allo-threonine stereoisomers is the more readily available and less expensive L-threonine. One established chemical approach involves the epimerization of the α-carbon. For instance, an improved synthesis of D-allo-threonine derivatives starts from L-threonine, utilizing epimerization catalyzed by salicylaldehyde (B1680747) in acetic acid. researchgate.net This process yields a diastereomeric mixture of L-threonine and D-allo-threonine, from which the desired D-allo-threonine can be separated. researchgate.net Another powerful chemical method relies on the inversion of the β-carbon's stereochemistry. This can be achieved through the formation of an oxazoline (B21484) intermediate from a protected threonine derivative, followed by hydrolysis. For example, benzoyl-protected D-threonine can be converted to Fmoc-D-allo-Thr(But)-OH in five steps via a thionyl chloride-induced oxazoline cyclization, which inverts the side-chain stereochemistry. researchgate.netgoogle.com

Stereoselective syntheses from achiral starting materials have also been developed. The aldol reaction of glycine with acetaldehyde, catalyzed by pyridoxal derivatives, can produce a mixture of threonine and allo-threonine. nih.gov The stereoselectivity of this reaction can be influenced by the catalyst structure. nih.gov More sophisticated approaches utilize chiral auxiliaries to control the stereochemistry during the formation of the two chiral centers. nih.gov

Chemo-enzymatic methods present an efficient and environmentally benign alternative to classical chemical synthesis. An efficient process for producing both D- and L-allo-threonine involves the enzymatic isomerization of D- or L-threonine, respectively. researchgate.net This method uses a purified amino acid racemase from Pseudomonas putida NBRC12996, which catalyzes the isomerization, coupled with the simultaneous crystallization of the less soluble allo-threonine product. researchgate.net This one-step process operates at mild conditions (30 °C in water) and avoids toxic reagents, offering high purity and simplified product recovery through filtration. researchgate.net Another enzymatic route is the diastereospecific formation of L-allo-threonine from glycine and acetaldehyde, catalyzed by the serine hydroxymethyltransferase GlyA from Escherichia coli. nih.gov This method has been successfully implemented in a continuous enzyme membrane reactor (EMR), demonstrating its potential for large-scale production. nih.gov

The choice of synthetic route depends on the desired stereoisomer, scale, and available starting materials. While chemical methods like epimerization offer versatility, they often require multiple protection/deprotection steps and chromatographic purification. In contrast, enzymatic routes can provide superior stereoselectivity and operational simplicity in a single step under mild, aqueous conditions. researchgate.net

The subsequent conversion of the allo-threonine backbone to a specific derivative like this compound involves standard protection and alkylation reactions. The amino group is typically protected with a tert-butyloxycarbonyl (Boc) group using Di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. google.com The hydroxyl group can then be ethylated, though specific literature for the O-ethylation of Boc-L-allo-threonine is sparse. However, analogous esterification procedures, such as the formation of D-allothreonine ethyl ester hydrochloride from D-allothreonine using ethanol and an acid catalyst, suggest that direct O-ethylation is a feasible concluding step. google.com

Below is a comparative table of different synthetic routes to allo-threonine stereoisomers.

Method Starting Material(s) Key Reagents/Catalysts Key Features Reported Yield/Purity Reference(s)
Chemical Epimerization L-ThreonineSalicylaldehyde, Acetic Acidα-carbon epimerization; yields a diastereomeric mixture requiring separation.D-alloThr obtained in 96% de after separation. researchgate.net
Side-Chain Inversion Benzoyl-D-threonine phenacyl esterThionyl chloride (for oxazoline formation), hydrolysis, Fmoc protectionInversion of β-carbon stereochemistry via an oxazoline intermediate.Fmoc-D-alloThr(But)-OH obtained in five steps. researchgate.net
Enzymatic Isomerization L-Threonine or D-ThreonineAmino acid racemase (from P. putida)One-step process in water at 30°C; simultaneous crystallization of the product.High purity product; 40% overall yield for a related multi-step chemical process. researchgate.net
Enzymatic Aldol Condensation Glycine, AcetaldehydeSerine hydroxymethyltransferase (GlyA from E. coli)Diastereospecific formation of L-allo-threonine; suitable for continuous processes.Space-time yield of 227 g L⁻¹d⁻¹ in an EMR. nih.gov
Aldol Reaction with Chiral Catalyst Glycine, AcetaldehydePyridoxal derivatives with chiral basic groupsCatalyst-controlled stereoselectivity.Stereoselectivity can be reversed based on catalyst protonation state. nih.gov

Chiral Recognition and Diastereoselective Induction in Reactions of allo-Threonine Derivatives

Chiral recognition, the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound, is fundamental to achieving diastereoselective reactions. In the context of allo-threonine derivatives, the inherent chirality at the α- and β-carbons dictates the stereochemical outcome of subsequent transformations.

Research has demonstrated that the stereochemistry of reactions involving allo-threonine derivatives can be influenced by the choice of reagents and reaction conditions. For instance, in the alkylation of N-protected threonine and allo-threonine methyl ester triflates, the stereochemical outcome at the β-carbon is diverse. While threonine derivatives often react with high stereoselectivity, allo-threonine derivatives can lead to mixtures of diastereomers, which is attributed to the conformational preferences of the intermediate carbenium ions. uni-stuttgart.de The N-phthaloyl group can shield one face of the molecule, directing the approach of the nucleophile and leading to retention of configuration in some cases. uni-stuttgart.de

Diastereoselective induction is also prominently observed in enzymatic reactions. L-threonine aldolases, for example, exhibit stereoselectivity at the α-carbon but can have moderate selectivity at the β-carbon. researchgate.net However, through directed evolution, the diastereoselectivity of these enzymes can be significantly enhanced. researchgate.net Similarly, serine hydroxymethyl transferase (SHMT) from Streptococcus thermophilus has been shown to be a highly stereoselective biocatalyst, yielding exclusively L-erythro diastereomers in aldol additions. nih.gov In contrast, L-threonine aldolase (LTA) from Escherichia coli produces L-threo diastereomers. nih.gov These examples highlight the power of biocatalysis in controlling the stereochemistry of products derived from or related to allo-threonine.

Furthermore, the introduction of chiral auxiliaries can effectively control diastereoselectivity. The use of bornane-10,2-sultam as a chiral auxiliary has been successful in establishing the stereochemistry at both the α- and β-centers in the synthesis of phosphothreonine mimetics. nih.gov Diastereoselective hydrogenation of a chiral α,β-unsaturated acylsultam sets the β-center, while subsequent stereoselective amination or bromination establishes the α-center for the allo or threo configuration, respectively. nih.gov

The following table summarizes the diastereoselectivity observed in various reactions involving allo-threonine derivatives:

Reaction TypeSubstrateReagent/CatalystMajor DiastereomerDiastereomeric Ratio/ExcessReference
AlkylationN-Phthaloyl-allo-threonine methyl ester triflateBenzeneMixtureVariable uni-stuttgart.de
Aldol AdditionGlycine and N-Cbz amino aldehydesL-threonine aldolase (LTA)L-threo30:70 to 16:84 nih.gov
Aldol AdditionGlycine and N-Cbz amino aldehydesSerine hydroxymethyl transferase (SHMT)L-erythroExclusive nih.gov
Hydrogenation/AminationChiral α,β-unsaturated acylsultamBornane-10,2-sultam auxiliaryerythro (allo)High nih.gov
CyclohydrocarbonylationBoc-(D)-allo-Thr-(S)-(allyl)Gly-OMeRh(acac)(CO)₂/BIPHEPHOS(3R,4R,6R,10S)Exclusive nih.gov

Epimerization Control and Prevention in this compound Chemistry

Epimerization, the change in configuration at a single stereocenter in a molecule with multiple stereocenters, is a significant concern in peptide synthesis and the manipulation of amino acid derivatives. nih.gov For this compound, the potential for epimerization exists at both the α- and β-carbons, particularly under basic or harsh reaction conditions.

The α-proton of an amino acid is susceptible to abstraction by a base, leading to the formation of an enolate intermediate which can then be reprotonated from either face, resulting in racemization or epimerization. nih.gov The formation of an oxazol-5(4H)-one intermediate during peptide coupling is a well-known pathway for epimerization at the α-carbon. nih.gov

Several strategies have been developed to minimize epimerization. The choice of coupling reagent is critical. Reagents like HBTU, HATU, and PyBOP can lead to significant epimerization, while DEPBT has been shown to produce low epimerization, albeit with reduced reaction efficiency. mdpi.com The use of additives like HOBt can suppress epimerization when used with carbodiimides like EDC and DCC. mdpi.com

In the context of allo-threonine derivatives, specific reaction conditions have been identified to prevent epimerization. For example, in the synthesis of N⁶-threonylcarbamoyladenosine (t⁶A), a one-pot method involving the Tf₂O-mediated conversion of the N-Boc group to an isocyanate derivative proceeded without epimerization. rsc.org Similarly, a copper(II)-catalyzed O-arylation of protected threonine derivatives afforded single diastereomers with no observed epimerization under mild, open-flask conditions. acs.org

The structure of the amino acid itself can influence the propensity for epimerization. Glycosylated amino acids, for instance, have been shown to be more prone to epimerization during solid-phase peptide synthesis compared to their non-glycosylated counterparts. nih.gov Careful selection of coupling conditions, such as the use of TMP as a base, can mitigate this issue. nih.gov

The following table highlights methods and conditions that have been shown to control or prevent epimerization in reactions involving threonine and allo-threonine derivatives:

ReactionSubstrateCondition/ReagentOutcomeReference
Peptide CouplingFmoc-Ser(tBu)-OHDEPBTLow epimerization mdpi.com
Ureido Linkage FormationN-Boc-threonineTf₂O-mediated isocyanate formationEpimerization-free rsc.org
O-ArylationBoc- and Cbz-protected threonineCu(II) catalyst, room temperatureNo epimerization observed acs.org
Peptide CouplingGlycosylated serine/threonineTMP as baseReduced epimerization nih.gov
Aldol ReactionChiral glycine equivalent and acetaldehydeQuenching after a short time at low temperatureAvoids epimerization beilstein-journals.org

Application of Memory of Chirality (MOC) in β-Branched α-Amino Acid Transformations

The "Memory of Chirality" (MOC) is a powerful concept in asymmetric synthesis where the chirality of a starting material is temporarily stored in a reactive intermediate, such as an enolate, and then used to control the stereochemistry of the product. acs.orgresearchgate.net This strategy is particularly relevant for β-branched α-amino acids like allo-threonine.

In MOC, a chiral α-amino acid derivative is converted into a planar enolate. While the central chirality at the α-carbon is lost, the molecule can adopt a chiral conformation due to restricted rotation around a C-N or C-O bond, creating axial chirality. This "memorized" chirality then directs the approach of an electrophile from a specific face, leading to a product with a predictable stereochemistry.

Research by Kawabata and colleagues has extensively explored the application of MOC in the α-alkylation of β-branched α-amino acid derivatives. thieme-connect.comclockss.org They demonstrated that the α-alkylation of N-Boc-N-MOM amino acid derivatives with an additional chiral center at the β-carbon proceeded with retention of configuration, irrespective of the β-carbon's chirality. thieme-connect.com This indicates that the C-N axial chirality of the enolate intermediate plays a decisive role in the stereochemical outcome, overriding the influence of the existing β-chiral center. thieme-connect.comclockss.org

This principle has been applied to the synthesis of β-lactams. The 4-exo-trig cyclization of axially chiral enolates generated from L-threonine and L-allo-threonine derivatives proceeded predominantly with inversion of configuration at the newly formed tetrasubstituted carbon. clockss.org These results further underscore that the C-N axial chirality of the intermediate enolate is the primary factor governing the stereochemical course of the reaction. clockss.org

The temperature can have a significant impact on the stereochemical outcome in MOC-based transformations. A temperature-dependent decrease in enantiomeric excess has been observed, which is rationalized by the temperature-dependent epimerization of the chiral enolate intermediate via bond rotation of the C-N axis. thieme-connect.com

The following table presents key findings from studies on the Memory of Chirality in β-branched α-amino acid transformations:

TransformationSubstrateKey IntermediateStereochemical OutcomeControlling FactorReference
α-AlkylationN-Boc-N-MOM-β-branched α-amino acidAxially chiral enolateRetention of configurationC-N axial chirality thieme-connect.com
β-Lactam FormationL-threonine and L-allo-threonine derivativesAxially chiral enolateInversion of configurationC-N axial chirality clockss.org
α-MethylationN-Boc-N-MOM amino acid derivativeAxially chiral enolateEnantiomeric excess decreases with increasing temperatureTemperature-dependent epimerization of enolate thieme-connect.com

Advanced Chromatographic and Spectroscopic Methods for Stereoisomer Resolution and Analysis

The analysis and separation of stereoisomers are crucial for verifying the success of stereoselective syntheses and for obtaining enantiomerically pure compounds. Advanced chromatographic and spectroscopic techniques are indispensable tools for the resolution and analysis of this compound and its related stereoisomers.

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most widely used techniques for enantiomer resolution. mdpi.com Chiral stationary phases (CSPs) are key to these separations, as they interact differently with enantiomers, leading to different retention times. numberanalytics.com

For threonine stereoisomers, GC on a chiral column, such as Chirasil-D-Val, has been shown to effectively resolve all four isomers after derivatization to N,O-bis-isobutoxycarbonyl derivatives. oup.com Comprehensive two-dimensional gas chromatography (GC×GC) offers even greater resolving power for complex mixtures of amino acid enantiomers. nih.gov In HPLC, various chiral selectors, including cyclodextrins and macrocyclic antibiotics, are employed in CSPs to separate enantiomers of amino acids and their derivatives. numberanalytics.com

Spectroscopic Methods: While chromatography is primarily a separation technique, spectroscopy provides structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers, as they have different chemical shifts and coupling constants due to their different spatial arrangements. creative-biostructure.com The use of chiral solvents or chiral derivatizing agents can further enhance the differentiation of enantiomers in NMR.

Terahertz time-domain spectroscopy (THz-TDS) has emerged as a novel technique for distinguishing stereoisomers. nih.gov Studies have shown that while the infrared spectra of threonine stereoisomers are similar, their THz spectra show clear differences between diastereomers (L-threonine/D-threonine vs. L-allo-threonine/D-allo-threonine). nih.gov These differences are attributed to variations in low-frequency vibrational modes and hydrogen bond configurations. nih.gov

Mass spectrometry (MS) can also be used for chiral recognition and the determination of enantiomeric excess, often by forming diastereomeric complexes with a chiral selector. polyu.edu.hk

The following table summarizes advanced analytical methods used for the resolution and analysis of threonine stereoisomers:

TechniqueMethodologyApplication to Threonine StereoisomersKey FindingsReference
Gas Chromatography (GC)Chiral stationary phase (Chirasil-D-Val)Resolution of all four isomers of threonineRequires derivatization (N,O-bis-isobutoxycarbonyl) oup.com
2D Gas Chromatography (GCxGC)Enantioselective separationResolution and quantification of 17 amino acid enantiomeric pairsHigh sensitivity and accurate determination of enantiomeric excess nih.gov
NMR SpectroscopyAnalysis of diastereomersDifferent chemical shifts and coupling patterns for α and β protonsPowerful for distinguishing diastereomers creative-biostructure.com
Terahertz (THz) SpectroscopyAnalysis of vibrational modesDistinguishes between threonine and allo-threonine diastereomersDifferences in low-frequency vibrations and hydrogen bonding nih.gov
Mass Spectrometry (MS)Chiral recognition via diastereomeric complexesDetermination of enantiomeric excessRelative abundances of diastereomeric complexes reflect enantioselectivity polyu.edu.hk

Applications in Advanced Organic Synthesis and Peptide Chemistry

Strategic Incorporation of Boc-Allo-O-Ethyl-L-Thr in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. peptide.combiosynth.com The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classical approach where the temporary Nα-Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while more permanent, acid-labile side-chain protecting groups (often benzyl-based) are removed at the end of the synthesis with a much stronger acid, such as hydrogen fluoride (HF). peptide.com

The incorporation of this compound follows the standard Boc-SPPS cycle:

Deprotection: The Nα-Boc group of the resin-bound peptide is removed by treatment with TFA.

Neutralization: The resulting ammonium (B1175870) salt is neutralized to free the terminal amine.

Coupling: The free amine is then coupled with the carboxylic acid of the incoming this compound, which has been activated by a coupling reagent.

Washing: Excess reagents and byproducts are washed away before the next cycle begins.

This process is repeated until the full peptide chain is assembled. The use of a pre-protected building block like this compound is essential to prevent unwanted side reactions at its own amino and hydroxyl groups during the synthesis. biosynth.com

The three-dimensional structure of a peptide is dictated by its amino acid sequence, with the specific stereochemistry of each residue playing a critical role. nih.gov L-allo-threonine is a diastereomer of the naturally occurring L-threonine, differing in the configuration at the β-carbon (Cβ). wikipedia.orgresearchgate.net This seemingly subtle change has significant consequences for the local conformation of the peptide backbone.

The introduction of an allo-threonine residue alters the sterically allowed values for the backbone dihedral angles (φ and ψ), thereby influencing the propensity of the peptide to adopt specific secondary structures, such as α-helices or β-turns. nih.govresearchgate.net By replacing a natural threonine with its allo-diastereomer, chemists can introduce a conformational constraint or induce a specific turn that may be crucial for biological activity. For example, in the synthesis of analogs of the antibiotic lysobactin, changing the stereochemistry of a β-hydroxylated amino acid residue resulted in a distinct conformational change in the final molecule, underscoring the structural importance of these residues. nih.gov

From a reactivity standpoint, the side chain of threonine can participate in side reactions during synthesis. However, studies on glycosylated threonine derivatives have shown they are less prone to epimerization at the α-carbon during coupling compared to their serine counterparts. Under harsh basic conditions, a potential side reaction is β-elimination, though this is less common under standard coupling protocols.

Protecting the reactive hydroxyl group on the threonine side chain is critical to prevent undesired side reactions, such as O-acylation, during peptide synthesis. biosynth.com In the context of Boc-SPPS, the most common protecting group for the threonine side chain is the benzyl (B1604629) (Bzl) ether. peptide.com The O-ethyl group in this compound represents an alternative alkyl ether protection.

The primary roles of the O-ethyl group are:

Inertness during Synthesis: It prevents the side-chain hydroxyl from being acylated by activated amino acids during coupling steps.

Stability: Simple alkyl ethers, like the ethyl ether, are exceptionally stable to the acidic conditions (TFA) used for the repeated removal of the Nα-Boc group during chain elongation. acs.org They are also stable to the basic conditions used for neutralization.

The cleavage of the O-ethyl group, however, presents a challenge. While benzyl ethers are readily cleaved by strong acids like HF in the final "global deprotection" step, simple alkyl ethers are much more robust. peptide.com The cleavage of an O-ethyl ether would likely require harsher conditions than standard HF cleavage, meaning it may function as a semi-permanent or permanent protecting group depending on the final cleavage cocktail used. This property could be strategically employed if selective deprotection of other side chains is desired while leaving the allo-threonine hydroxyl protected. Alternative ether-based protecting groups like tetrahydropyranyl (THP) have been explored, which are more acid-labile and can be removed with TFA-based cocktails. iris-biotech.de

Table 1: Comparison of Common Threonine Side-Chain Protecting Groups in SPPS

Protecting Group Typical Strategy Stability to Nα-Deprotection Final Cleavage Conditions Orthogonality
Benzyl (Bzl) Boc-SPPS Stable to TFA Strong Acid (e.g., HF) Quasi-orthogonal
tert-Butyl (tBu) Fmoc-SPPS Stable to Piperidine Strong Acid (e.g., 95% TFA) Orthogonal
Ethyl (Et) Boc-SPPS (Hypothetical) Stable to TFA Very Harsh Acid (HBr, etc.) Quasi-orthogonal
Trityl (Trt) Fmoc-SPPS Stable to Piperidine Mild Acid (e.g., 1-5% TFA) Orthogonal

Synthesis of Biologically Active Peptidomimetics and Natural Product Analogs Incorporating allo-Threonine

Allo-threonine is not just a synthetic curiosity; it is a component of several biologically active natural products. wikipedia.org A prominent example is the cyclic depsipeptide antibiotic lysobactin, also known as katanosin B. nih.govresearchgate.netresearchgate.net This complex molecule exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The total synthesis of lysobactin and its analogs has been achieved using solid-phase strategies. nih.govresearchgate.net These syntheses rely on the incorporation of appropriately protected allo-threonine derivatives. For instance, a solid-phase synthesis of lysobactin utilized an Fmoc-protected, silyl-ether-protected allo-threonine building block, Fmoc-allo-Thr(OTBS)-OH, highlighting the feasibility and importance of incorporating this unnatural residue to achieve the final bioactive structure. nih.gov By creating analogs—for example, by replacing other amino acids in the sequence while retaining allo-threonine—researchers can probe the structure-activity relationship (SAR) and identify the key molecular features responsible for the antibiotic's mechanism of action. nih.gov

Furthermore, derivatives of L-allo-threonine are being explored for other therapeutic applications. A novel derivative, LX519290, has demonstrated antioxidant and anti-inflammatory potential, suggesting that peptidomimetics and small molecules built from an allo-threonine scaffold are a promising area for drug discovery. mdpi.com

Utilization of this compound as an Unnatural Amino Acid Building Block for Chemical Biology

Chemical biology employs chemical tools and synthetic molecules to study and manipulate biological systems. Unnatural amino acids (UAAs) are powerful tools in this field, as their incorporation into peptides and proteins can introduce novel functions or serve as biophysical probes. wikipedia.org

This compound can be utilized as a UAA building block in several ways:

Probing Molecular Recognition: By replacing a natural L-threonine with L-allo-threonine in a peptide that binds to a protein target (such as an enzyme or receptor), researchers can investigate the importance of the side chain's stereochemistry for the binding interaction. A change in binding affinity or biological activity upon substitution provides valuable insight into the steric and conformational requirements of the binding site.

Creating Peptides with Enhanced Stability: The introduction of UAAs can make peptides more resistant to degradation by proteases, which are enzymes that break down proteins. Since proteases have evolved to recognize peptides made of the 20 canonical L-amino acids, a peptide containing an unnatural diastereomer like allo-threonine may not be recognized as a substrate, thus increasing its biological half-life.

Developing Novel Protein Structures: While not one of the 20 proteinogenic amino acids, allo-threonine has been a target for incorporation into novel proteins through methods like expanded genetic code technology. wikipedia.org This allows for the creation of proteins with new folds or modified functions.

The use of the O-ethylated form specifically allows for studies where the hydroxyl group's hydrogen-bonding capability needs to be masked, enabling scientists to dissect the role of the hydroxyl group versus the steric bulk of the side chain in a given biological process.

Table 2: Applications of allo-Threonine as a UAA in Chemical Biology

Application Area Research Goal Role of allo-Threonine
Enzyme/Receptor Binding Determine the importance of stereochemistry for molecular recognition. Acts as a steric and conformational probe by altering side-chain orientation.
Metabolic Stability Increase the in-vivo half-life of therapeutic peptides. The unnatural stereocenter can block recognition and cleavage by proteases.
Protein Engineering Create proteins with novel structures or functions. Expands the chemical diversity of protein building blocks beyond natural amino acids.
Structure-Activity Studies Modify peptide conformation to enhance or alter biological activity. Induces specific backbone turns or local conformations.

Biocatalytic and Enzymatic Transformations Involving Threonine and Allo Threonine Derivatives

Stereospecificity of Threonine Aldolases and Related Enzymes on allo-Threonine Substrates

Threonine aldolases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible cleavage of threonine into glycine (B1666218) and acetaldehyde. nih.gov Their utility in biotechnology is significant, as they can facilitate carbon-carbon bond formation to produce valuable β-hydroxy-α-amino acids. nih.govresearchgate.net These enzymes exhibit distinct stereospecificities, which is crucial when targeting a specific isomer like L-allo-threonine.

Threonine has two chiral centers, resulting in four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. nih.gov Threonine aldolases are classified based on their preference for these substrates:

L-Threonine aldolase (B8822740) (LTA) : Primarily cleaves L-threonine but can also act on L-allo-threonine. nih.gov

L-allo-threonine aldolase (LATA) : Exhibits high specificity for L-allo-threonine. An L-allo-threonine aldolase from Aeromonas jandaei DK-39, for instance, is specific for L-allo-threonine and does not act on L-threonine. nih.govebi.ac.uk

D-Threonine aldolase (DTA) : Acts on D-threonine and D-allo-threonine. nih.gov

Low-specificity L-threonine aldolases : Do not show significant selectivity between L-threonine and L-allo-threonine. ebi.ac.ukndl.go.jp

Research has shown that bacterial strains can be categorized into three groups based on the substrate specificity of their threonine aldolases. nih.gov For example, L-allo-threonine aldolase from Candida humicola has been successfully used in the synthesis of precursors for glycoconjugate analogs, demonstrating its capability to produce highly functionalized molecules. ndl.go.jp The enzyme's preference for producing an L-configuration at the α-carbon is a key feature, although its selectivity regarding the β-carbon can vary depending on the aldehyde substrate used. researchgate.netndl.go.jp

Stereospecificity of Various Threonine Aldolases
Enzyme TypePrimary Substrate(s)Key CharacteristicsSource Organism Example
L-Threonine Aldolase (LTA)L-Threonine, L-allo-ThreonineInvolved in L-threonine degradation.Escherichia coli
L-allo-Threonine Aldolase (LATA)L-allo-ThreonineHighly specific for the allo-diastereomer.Aeromonas jandaei
D-Threonine Aldolase (DTA)D-Threonine, D-allo-ThreonineActivity can be metal-dependent (inhibited by EDTA). nih.govArthrobacter sp.
Low-Specificity L-TAL-Threonine, L-allo-ThreonineNo significant preference for β-carbon configuration.Escherichia coli

Enzymatic Racemization and Epimerization in Allo-Threonine Bioproduction

The production of allo-threonine often involves the stereochemical conversion of the more common L-threonine. This is achieved through enzymatic racemization or epimerization, which alters the configuration at one of the chiral centers.

Epimerization is the conversion of a diastereomer into another. An enzyme from Pseudomonas putida ATCC 17642 has been identified that catalyzes the epimerization of threonine. researchgate.net This enzyme facilitates the interconversion between L-threonine and D-allo-threonine, as well as from D-threonine to L-allo-threonine, by acting on the α-carbon. researchgate.net This discovery was significant as it was the first clear demonstration of an enzyme with threonine epimerase activity. researchgate.net Such enzymes are typically amino acid racemases with broad substrate specificity that also possess α-epimerase activity on threonine. researchgate.net

This process is highly valuable for bioproduction, as it allows for the conversion of an inexpensive starting material like L-threonine into the less common and more valuable D-allo-threonine or L-allo-threonine.

Metabolic Pathway Engineering for Enhanced Production and Derivatization of Threonine Metabolites

Metabolic engineering provides a powerful alternative to traditional breeding for developing microbial strains that overproduce desired chemicals like L-threonine. researchgate.net These strategies can be adapted to enhance the production of threonine isomers or their derivatives. The primary production of L-threonine is through fermentation using microorganisms such as Escherichia coli and Corynebacterium glutamicum. researchgate.netnih.gov

Key strategies in metabolic engineering for L-threonine production include:

Deregulation of Key Enzymes : The L-threonine biosynthesis pathway involves enzymes like aspartate kinase and homoserine dehydrogenase, which are subject to feedback inhibition by L-threonine. nih.gov Engineering these enzymes to be resistant to feedback inhibition is a crucial step.

Enhancing Precursor Supply : Increasing the carbon flux towards the L-threonine pathway by modifying central carbon metabolism can boost production. nih.gov For example, enhancing the pentose (B10789219) phosphate (B84403) pathway can increase the supply of NADPH, a necessary cofactor for threonine biosynthesis. nih.gov

Blocking Competing Pathways : Carbon flux can be diverted to competing pathways that produce other amino acids like lysine (B10760008), methionine, and isoleucine. nih.gov Deleting or downregulating the genes for enzymes in these competing pathways can redirect metabolic flux towards threonine synthesis.

Construction of Synthetic Pathways : Novel pathways can be constructed to produce threonine from alternative substrates. Recently, an eight-step synthetic metabolic pathway was engineered in E. coli to produce threonine from ethylene (B1197577) glycol, a substrate derivable from CO2 or plastic waste. nih.gov

While these efforts have focused on L-threonine, the engineered strains serve as a platform that could be modified for the production of allo-threonine. This could involve introducing an epimerase to convert the produced L-threonine into an allo-form or using an engineered threonine aldolase that favors the synthesis of allo-threonine from glycine and acetaldehyde.

Metabolic Engineering Strategies for Threonine Production
StrategyTargetOrganism ExampleObjective
Feedback Inhibition RemovalAspartate kinase (thrA), Homoserine dehydrogenase (thrA)E. coliPrevent L-threonine from inhibiting its own synthesis pathway.
Enhance Cofactor SupplyPentose Phosphate Pathway (PPP)E. coliIncrease intracellular NADPH availability. nih.gov
Block Competing PathwaysLysine, Methionine, Isoleucine synthesis pathwaysC. glutamicumRedirect carbon flux from aspartate towards threonine.
Synthetic Pathway ConstructionGlycolaldehyde assimilation pathwayE. coliEnable threonine production from non-traditional feedstocks like ethylene glycol. nih.gov

Investigation of Metabolic Network Perturbations by Threonine and Allo-Threonine Intermediates

The introduction of high concentrations of metabolites like threonine or its isomers can cause perturbations in the cellular metabolic network. Understanding these effects is crucial for optimizing production strains. High intracellular levels of threonine can be toxic or may trigger stress responses, affecting cell growth and productivity.

Studies on amino acid metabolism have revealed a complex, multi-layered network structure. ebi.ac.uk In this network, threonine acts as a metabolic hub, having direct links to a large number of other amino acids. ebi.ac.uk For instance, threonine and methionine are interrelated and form a regulatory loop. ebi.ac.uk Therefore, engineering the overproduction of threonine can have wide-ranging effects on the entire amino acid pool and central metabolism.

Analyzing the response of an organism to genetic or environmental perturbations provides valuable insights. researchgate.net Techniques like metabolic flux analysis, enzyme control analysis, and metabolomics are used to identify key nodes, enzymes, and biomarkers in the threonine synthesis pathway. nih.gov This combined analysis helps in identifying bottlenecks and designing rational engineering strategies to improve production by mitigating the negative effects of metabolic perturbations. nih.gov

Mechanistic Investigations of Reactions Involving Boc Allo O Ethyl L Thr Analogs

Influence of C-N Axial Chirality on Reaction Pathways of Threonine-Derived Enolates

The stereochemical fate of reactions involving α-amino acid derivatives is often dictated by the transient intermediates formed during the reaction. In the case of N-acylated α-amino acids, such as Boc-protected threonine derivatives, the formation of an enolate intermediate introduces the element of C-N axial chirality. This phenomenon, where restricted rotation around the C-N bond leads to a chiral axis, can have a profound impact on the subsequent reaction pathway, a concept often referred to as "memory of chirality". researchgate.net

Research on β-branched α-amino acid derivatives has shown that the C-N axial chirality of the enolate intermediates plays a decisive role in the stereochemical course of reactions, often overriding the influence of the existing stereocenter at the β-carbon. researchgate.net Upon deprotonation of an N-Boc-N-alkyl-α-amino acid ester, a planar enolate is formed. The restricted rotation around the C1-N bond, caused by the bulky N-substituents, creates a chiral axis. This transient axial chirality can direct an incoming electrophile to a specific face of the enolate, thus determining the stereochemistry of the newly formed stereocenter.

In the context of a Boc-Allo-O-Ethyl-L-Thr analog, the enolate would possess a predefined C-N axial chirality due to the inherent chirality of the starting material. The allo configuration (2S, 3S) would influence the preferred conformation of the enolate and, consequently, the orientation of the substituents around the C-N bond. This, in turn, would dictate the facial selectivity of the enolate in subsequent reactions, such as alkylations or aldol (B89426) additions. The half-life of these chiral nonracemic enolates can be significant at low temperatures, allowing for highly stereoselective transformations before racemization of the chiral axis occurs. sciforum.net For instance, the racemization barrier for a potassium enolate intermediate has been estimated to be approximately 15.5 kcal/mol, allowing for reactions to proceed with high enantiomeric excess. researchgate.net

The following table illustrates the effect of C-N axial chirality on the stereochemical outcome of the methylation of N-Boc-N-MOM-α-amino acid esters with a β-chiral center, which serve as analogs to understand the potential behavior of this compound.

Starting Amino Acid Derivative (Analog)β-ConfigurationMajor Product ConfigurationDiastereomeric Ratio (d.r.)Reference
N-Boc-N-MOM-L-valine methyl ester(S)(S)95:5 researchgate.net
N-Boc-N-MOM-L-isoleucine methyl ester(2S, 3S)(S)96:4 researchgate.net

Mechanistic Basis of Stereocontrol in Cyclization Reactions from β-Branched α-Amino Acid Derivatives

The synthesis of cyclic peptides and other heterocyclic structures from amino acid precursors is a cornerstone of medicinal chemistry. The stereochemical outcome of these cyclization reactions is of paramount importance, and for β-branched α-amino acid derivatives like this compound, the inherent stereochemistry of the starting material provides a powerful tool for stereocontrol.

The mechanistic basis for this stereocontrol often lies in the conformational constraints imposed by the β-substituent during the formation of the transition state of the cyclization reaction. In the case of an intramolecular reaction, the side chain of the allo-threonine derivative, with its ethyl ether group, will adopt a preferred orientation to minimize steric interactions. This conformational preference translates into a facial bias for the intramolecular nucleophilic attack, leading to a high degree of diastereoselectivity in the formation of the cyclic product.

For instance, in the formation of β-lactams from β-branched α-amino acid derivatives, the cyclization is believed to proceed through an axially chiral enolate intermediate. The stereochemical information is transferred from the starting amino acid to the product via this transient chiral intermediate, even though the original stereocenter at the α-carbon is temporarily lost upon enolization. researchgate.net The rigidity of the transition state, influenced by the β-substituent, is key to achieving high stereocontrol.

While specific studies on the cyclization of this compound were not found, the general principles of stereocontrol in the cyclization of analogous β-branched amino acids can be illustrated by the data in the following table, which shows the stereochemical outcome of intramolecular alkylation of β-alkoxy-α-amino esters.

Substrate (Analog)Ring Size FormedStereochemical OutcomeEnantiomeric Excess (ee)Reference
N-Boc-N-(3-bromopropyl)-L-serine methyl ester5Retention98% kisti.re.kr
N-Boc-N-(4-bromobutyl)-L-serine methyl ester6Retention97% kisti.re.kr

Catalytic Mechanisms and Substrate Scope in Enantioselective Transformations

The structural motifs present in this compound, namely the threonine backbone, are frequently employed in the design of chiral catalysts for a wide array of enantioselective transformations. The well-defined stereochemistry of threonine and its derivatives allows for the creation of a chiral environment that can effectively discriminate between enantiomeric transition states.

Threonine-derived organocatalysts, for example, have been successfully applied in asymmetric aldol reactions. The mechanism of these catalysts often involves the formation of a transient enamine or iminium ion intermediate with the substrate. The chiral scaffold of the threonine-derived catalyst then shields one face of the reactive intermediate, directing the approach of the other reactant and leading to a highly enantioselective bond formation. The presence of the β-hydroxyl group (or its etherified form in the case of an O-ethyl analog) can play a crucial role in the catalyst's structure and reactivity, often participating in hydrogen bonding to further rigidify the transition state assembly.

Furthermore, enzymes such as threonine aldolases have been engineered to catalyze enantioselective C-C bond formations. These biocatalysts utilize a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor to form a Schiff base with an amino acid substrate. This intermediate then acts as a nucleophile in aldol-type reactions. The active site of the enzyme provides a highly controlled chiral environment, ensuring excellent stereocontrol. The substrate scope of these enzymes can be expanded through directed evolution and protein engineering to accept non-natural amino acids and aldehydes.

The following table provides examples of enantioselective transformations using threonine-derived catalysts or threonine aldolases, highlighting the versatility of the threonine scaffold in asymmetric catalysis.

ReactionCatalyst/EnzymeSubstrate ScopeTypical Enantiomeric Excess (ee)Reference
Asymmetric Aldol ReactionThreonine-derived amino sulfonamideAromatic aldehydes and cyclohexanoneup to 99%-
Enantioselective α-Alkylation of Amino AcidsEngineered Threonine Aldolase (B8822740)Various amino acids and Katritzky pyridinium (B92312) saltsup to >99%-

Q & A

Q. What are the optimal synthetic routes for Boc-Allo-O-Ethyl-L-Thr, and how can purity be validated?

Methodological Answer:

  • Synthetic Routes : Begin with solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies. The ethyl group on the allo-threonine side chain requires selective deprotection to avoid side reactions .
  • Purity Validation : Use reverse-phase HPLC (≥95% purity threshold) with a C18 column and UV detection at 220 nm. Confirm identity via 1^1H/13^13C NMR (e.g., δ 1.2 ppm for ethyl group protons) and high-resolution mass spectrometry (HRMS) .

Q. How does this compound’s stability vary under different storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC every 7 days for 4 weeks. Use Arrhenius kinetics to predict shelf-life. Store lyophilized samples under inert gas (argon) to minimize hydrolysis .

Q. What analytical techniques are critical for characterizing this compound’s stereochemical integrity?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol gradients to resolve enantiomers.
  • Circular Dichroism (CD) : Compare spectra with known L-threonine derivatives to confirm allo-configuration .

Advanced Research Questions

Q. How can conflicting NMR data for this compound’s rotameric states be resolved?

Methodological Answer:

  • Variable-Temperature NMR : Perform experiments from 25°C to 60°C to observe coalescence of rotamer peaks. Use EXSY (Exchange Spectroscopy) to quantify exchange rates.
  • Computational Modeling : Apply DFT (Density Functional Theory) at the B3LYP/6-31G* level to predict energy barriers between rotamers. Correlate with experimental 1^1H NMR splitting patterns .

Q. What experimental designs mitigate side reactions during this compound incorporation into peptide chains?

Methodological Answer:

  • Orthogonal Protection : Use Dmb (2,4-dimethoxybenzyl) for the hydroxyl group to prevent β-elimination during SPPS.
  • Kinetic Monitoring : Employ real-time FTIR to track carbodiimide coupling efficiency and adjust reaction times. Validate via MALDI-TOF MS after each coupling cycle .

Q. How can molecular dynamics (MD) simulations predict this compound’s conformational behavior in solvent environments?

Methodological Answer:

  • Simulation Setup : Run 100-ns MD trajectories in explicit water (TIP3P model) and chloroform using GROMACS. Analyze hydrogen-bonding networks and solvent-accessible surface area (SASA).
  • Validation : Compare simulated NOE (Nuclear Overhauser Effect) patterns with experimental 2D NOESY data to refine force-field parameters .

Data Analysis & Reproducibility

Q. How should researchers handle contradictory solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

  • Systematic Solubility Screening : Use a Chemspeed robotic platform to test 20+ solvents at 5–50 mg/mL. Apply Hansen Solubility Parameters (HSP) to categorize outliers.
  • Error Analysis : Quantify batch-to-batch variability via ANOVA (e.g., residual Boc-deprotection agents affecting solubility) .

Q. What statistical frameworks ensure robustness in this compound’s bioactivity assays?

Methodological Answer:

  • Design of Experiments (DOE) : Use a 3-factor Box-Behnken design to optimize concentration, pH, and temperature.
  • Multiple Comparison Corrections : Apply Tukey’s HSD test to minimize Type I errors in dose-response curves .

Ethical & Reporting Standards

Q. What metadata is essential for publishing this compound’s synthetic protocols?

Methodological Answer:

  • FAIR Compliance : Include raw NMR/FID files, HPLC chromatograms (with integration values), and crystallographic data (if available) in repositories like Zenodo. Use ISA-TAB format for metadata .
  • Reproducibility Checklist : Provide step-by-step video protocols for critical steps (e.g., ethyl group introduction) to address variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.